molecular formula C22H20Br2N2O4 B12898239 n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine CAS No. 918946-65-3

n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine

Cat. No.: B12898239
CAS No.: 918946-65-3
M. Wt: 536.2 g/mol
InChI Key: XEUOUHCNSVPTRE-UHFFFAOYSA-N
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Description

N-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine is a synthetic glycine derivative characterized by a brominated benzoyl backbone linked to a substituted quinoline moiety. The compound’s structure combines a glycine residue with a 3,5-dibromo-4-oxybenzoyl group and a 4-methyl-2-propylquinolin-6-yl substituent.

Properties

CAS No.

918946-65-3

Molecular Formula

C22H20Br2N2O4

Molecular Weight

536.2 g/mol

IUPAC Name

2-[[3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoyl]amino]acetic acid

InChI

InChI=1S/C22H20Br2N2O4/c1-3-4-14-7-12(2)16-10-15(5-6-19(16)26-14)30-21-17(23)8-13(9-18(21)24)22(29)25-11-20(27)28/h5-10H,3-4,11H2,1-2H3,(H,25,29)(H,27,28)

InChI Key

XEUOUHCNSVPTRE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)NCC(=O)O)Br)C(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The bromine atoms may enhance the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Potential Applications
This compound (Target) 3,5-dibromo, 4-methyl-2-propylquinolin-6-yloxy, benzoyl-glycine High lipophilicity (due to Br, quinoline), steric hindrance Hypothesized enzyme inhibition
N-[4-(3-Cyclopropylpropoxy)benzoyl]glycine 4-(3-cyclopropylpropoxy)benzoyl-glycine Cyclopropyl group enhances metabolic stability; lower halogen content Pharmaceutical intermediates
N-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]-N-tosylglycine Pyrazolyl-pyrimidinyl core, tosyl group Heterocyclic core may enhance binding specificity; sulfonyl group for polarity Antimicrobial agents

Key Observations :

  • Bromination: The target compound’s 3,5-dibromo substitution distinguishes it from non-halogenated analogues.
  • Functional Groups : The absence of sulfonyl or heterocyclic groups (cf. N-tosylglycine derivatives) may limit the target compound’s polar interactions compared to analogues.

Brominated Aromatic Compounds

Table 2: Environmental and Toxicological Profiles

Compound Name/Class Persistence Bioaccumulation Potential Toxicity Data Regulatory Status
Brominated phenols (e.g., 2,6-dibromo-4-alkylphenols) High (resistant to hydrolysis) Moderate to high Endocrine disruption in aquatic species Restricted under REACH
Target Compound Unknown Predicted high (logP >5) No direct data; structural alerts for hepatotoxicity Not yet regulated

Key Observations :

    Biological Activity

    The compound n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine is a synthetic derivative of quinoline characterized by its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C18H19Br2NO3\text{C}_{18}\text{H}_{19}\text{Br}_2\text{N}\text{O}_3

    This compound features a dibromobenzoyl moiety linked to a glycine unit through an ether linkage with a quinoline derivative.

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

    • Liver X Receptor Modulation : It has been identified as a modulator of Liver X receptors (LXRs), which play a crucial role in lipid metabolism and inflammation .
    • TLR Inhibition : The compound exhibits inhibitory activity against Toll-like receptors (TLR) such as TLR3, TLR7, and TLR9, which are involved in immune responses .
    • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and modulating signaling pathways essential for cellular communication.

    Biological Activity Data

    The following table summarizes the biological activities reported for this compound:

    Biological Activity Effect Reference
    LXR ModulationRegulates lipid metabolism
    TLR InhibitionReduces inflammatory response
    Enzyme InhibitionBlocks enzymatic activity

    Case Studies

    Several studies have explored the biological implications of this compound:

    • Lipid Metabolism Study : A study demonstrated that the compound effectively modulates LXR activity in vitro, leading to altered cholesterol homeostasis in liver cells. The results indicated a potential therapeutic application for metabolic disorders .
    • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
    • Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting further investigation into its potential as an antimicrobial agent.

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